molecular formula C17H16N2O3S2 B2662274 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251682-50-4

4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2662274
CAS No.: 1251682-50-4
M. Wt: 360.45
InChI Key: UQVQTNATLCJDOE-UHFFFAOYSA-N
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Description

4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is not something that can be predicted from the compound’s structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be harmful if ingested, while others might be hazardous to the environment .

Future Directions

The future research directions for a compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential medicinal uses .

Preparation Methods

The synthesis of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the ethyl, hydroxy, and carboxamide groups. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

    Condensation: The carboxamide group can participate in condensation reactions to form imines or amides with appropriate reagents.

Comparison with Similar Compounds

4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can be compared to other thieno[3,2-b]pyridine derivatives. Similar compounds include:

    4-ethyl-7-hydroxy-N-phenyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate:

    4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-sulfonamide: The carboxamide group is replaced with a sulfonamide group, which may enhance its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-7-hydroxy-N-(3-methylsulfanylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-19-12-7-8-24-15(12)14(20)13(17(19)22)16(21)18-10-5-4-6-11(9-10)23-2/h4-9,20H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQTNATLCJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)SC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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